molecular formula C18H17NO5S2 B2963324 Benzyl (2-(furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate CAS No. 896318-97-1

Benzyl (2-(furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate

Cat. No.: B2963324
CAS No.: 896318-97-1
M. Wt: 391.46
InChI Key: LOTKFDNZCFBTGI-UHFFFAOYSA-N
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Description

Benzyl (2-(furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate is a synthetic carbamate derivative featuring a hybrid heterocyclic framework. Its structure integrates a furan ring, a thiophene sulfonyl group, and a carbamate-protected amine. The benzyl carbamate group serves as a protective moiety for the amine, enabling controlled deprotection during synthesis.

Properties

IUPAC Name

benzyl N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S2/c20-18(24-13-14-6-2-1-3-7-14)19-12-16(15-8-4-10-23-15)26(21,22)17-9-5-11-25-17/h1-11,16H,12-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTKFDNZCFBTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl (2-(furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, highlighting the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N1O4S1C_{15}H_{15}N_{1}O_{4}S_{1}, with a molecular weight of approximately 305.35 g/mol. The compound features a furan ring and a thiophene sulfonamide moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with thiophene sulfonamides, followed by carbamate formation. Specific methodologies can vary, but they generally aim to optimize yield and purity for biological testing.

Antimicrobial Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds derived from related structures have shown effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Benzyl (similar structure)E. coli, S. aureus32 µg/mL
Ethyl 2-(substituted benzylthio)-...K. pneumoniae, S. pyogenes16 µg/mL
Tert-butyl [1-benzyl...B. cereus, P. aeruginosa8 µg/mL

Anticancer Activity

Moreover, preliminary studies indicate that this compound may possess anticancer properties. Research on structurally similar compounds has shown that they can induce apoptosis in cancer cell lines through various mechanisms, including mitochondrial dysfunction and cell cycle arrest .

Case Study: Anticancer Effects

A study focusing on the anticancer activity of thiophene-containing compounds revealed that they could inhibit tumor growth in vitro and in vivo models. The mechanisms involved included the modulation of apoptotic pathways and the inhibition of angiogenesis .

Cytotoxicity Studies

Cytotoxicity assays have been employed to assess the safety profile of this compound. The Artemia salina lethality assay is commonly used to evaluate the toxicity levels of synthesized compounds. Results indicated that while some derivatives exhibited potent biological activity, they also displayed low toxicity levels compared to standard control agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of furan , thiophene sulfonyl , and carbamate functionalities. Below is a detailed comparison with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Reported Biological Activity
Benzyl (2-(furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate Furan, thiophene sulfonyl, carbamate ~391.4 (calculated) Not reported Hypothesized kinase inhibition (based on sulfonyl group)
Benzyl (1-(diphenoxyphosphoryl)-2-(4-hydroxyphenyl)ethyl)carbamate Phosphoryl, hydroxyphenyl, carbamate 504.2 172–174 α-amino acid phosphatase inhibition
Benzyl (2-(thiophen-2-yl)ethyl)carbamate Thiophene, carbamate ~261.3 98–100 Antimicrobial (gram-positive bacteria)

Key Differences and Implications:

This sulfonyl group may also improve solubility in polar solvents . The absence of a hydroxyphenyl moiety (cf. ’s compound) reduces hydrogen-bonding capacity, which could limit interactions with hydrophilic enzyme active sites.

Synthetic Complexity :

  • The thiophene sulfonyl group requires sulfonation steps, increasing synthesis complexity compared to simpler carbamates like benzyl (2-(thiophen-2-yl)ethyl)carbamate.

Biological Activity: While the compound demonstrated α-amino acid phosphatase inhibition (31% yield, IC₅₀ ~2 µM), the target compound’s activity remains speculative.

Thermal Stability: The target compound’s melting point is unreported, but sulfonyl-containing analogs typically exhibit higher melting points (>150°C) due to strong intermolecular dipole interactions, contrasting with the lower melting range (98–100°C) of non-sulfonated carbamates.

Research Findings:

  • : The phosphoryl-containing analog showed moderate enzyme inhibition but required a multi-step synthesis with a 31% yield. Its hydroxyphenyl group contributed to polar interactions in the enzyme’s active site .
  • Hypothetical Analysis : The target compound’s sulfonyl group may confer superior metabolic stability compared to phosphoryl analogs, as sulfonates are less prone to hydrolysis under physiological conditions.

Q & A

What are the recommended synthetic routes for Benzyl (2-(furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate?

Basic Research Question
Methodological Answer:
Synthesis of this compound typically involves multi-step organic reactions, including sulfonylation, carbamate formation, and protection/deprotection strategies. Key steps include:

  • Sulfonylation : Reacting a thiophene derivative (e.g., thiophen-2-ylsulfonyl chloride) with a furan-containing intermediate to introduce the sulfonyl group.
  • Carbamate Formation : Coupling the sulfonylated intermediate with benzyl chloroformate under basic conditions (e.g., NaH in THF) to install the carbamate moiety .
  • Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) is critical for isolating the pure product, as seen in analogous syntheses .

Example Procedure from Analogous Compounds:
In a similar carbamate synthesis, benzyl (1-(diphenoxyphosphoryl)-2-(4-hydroxyphenyl)ethyl)carbamate was prepared by reacting a hydroxyl-protected intermediate with benzyl chloroformate, followed by deprotection using acidic conditions .

How can spectroscopic methods (NMR, MS) characterize this compound?

Basic Research Question
Methodological Answer:

  • <sup>1</sup>H NMR : Look for diagnostic signals:
    • Furan protons : Resonances near δ 6.3–7.5 ppm (split into doublets or triplets due to coupling).
    • Thiophene sulfonyl group : Deshielded protons adjacent to the sulfonyl group (δ 7.2–8.0 ppm).
    • Benzyl carbamate : Aromatic protons (δ 7.3–7.5 ppm) and the carbamate NH (δ 8.1–8.2 ppm, broad) .
  • Mass Spectrometry (MS) : Exact mass analysis (e.g., ESI-MS) confirms the molecular formula. For example, a related carbamate derivative showed [M+H]<sup>+</sup> at m/z 504.2, aligning with theoretical calculations .

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